molecular formula C18H16N2O2S4 B14364228 2,2'-Disulfanediylbis(5-ethoxy-1,3-benzothiazole) CAS No. 90382-11-9

2,2'-Disulfanediylbis(5-ethoxy-1,3-benzothiazole)

Cat. No.: B14364228
CAS No.: 90382-11-9
M. Wt: 420.6 g/mol
InChI Key: TZLCHAIMMFAIAN-UHFFFAOYSA-N
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Description

2,2’-Disulfanediylbis(5-ethoxy-1,3-benzothiazole): is a chemical compound known for its unique structural properties and potential applications in various fields. It belongs to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This compound is characterized by the presence of two benzothiazole rings connected by a disulfide bond, with ethoxy groups attached to the 5th position of each benzothiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Disulfanediylbis(5-ethoxy-1,3-benzothiazole) typically involves the following steps:

    Formation of Benzothiazole Rings: The initial step involves the synthesis of benzothiazole rings.

    Introduction of Ethoxy Groups: The ethoxy groups are introduced by reacting the benzothiazole rings with ethyl iodide in the presence of a base such as potassium carbonate.

    Formation of Disulfide Bond: The final step involves the oxidation of the thiol groups to form the disulfide bond, connecting the two benzothiazole rings. This can be achieved using oxidizing agents such as hydrogen peroxide or iodine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-Disulfanediylbis(5-ethoxy-1,3-benzothiazole) undergoes various types of chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine.

    Reduction: Sodium borohydride, dithiothreitol.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Various substituted benzothiazoles depending on the nucleophile used.

Scientific Research Applications

2,2’-Disulfanediylbis(5-ethoxy-1,3-benzothiazole) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’-Disulfanediylbis(5-ethoxy-1,3-benzothiazole) involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Disulfanediylbis(1,3-benzothiazole): Similar structure but lacks the ethoxy groups.

    2-Mercaptobenzothiazole: Contains a thiol group instead of a disulfide bond.

    Benzothiazole: The simplest form, containing only the benzothiazole ring without additional functional groups.

Uniqueness

2,2’-Disulfanediylbis(5-ethoxy-1,3-benzothiazole) is unique due to the presence of ethoxy groups and a disulfide bond, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

90382-11-9

Molecular Formula

C18H16N2O2S4

Molecular Weight

420.6 g/mol

IUPAC Name

5-ethoxy-2-[(5-ethoxy-1,3-benzothiazol-2-yl)disulfanyl]-1,3-benzothiazole

InChI

InChI=1S/C18H16N2O2S4/c1-3-21-11-5-7-15-13(9-11)19-17(23-15)25-26-18-20-14-10-12(22-4-2)6-8-16(14)24-18/h5-10H,3-4H2,1-2H3

InChI Key

TZLCHAIMMFAIAN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)SC(=N2)SSC3=NC4=C(S3)C=CC(=C4)OCC

Origin of Product

United States

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